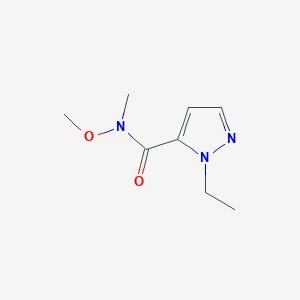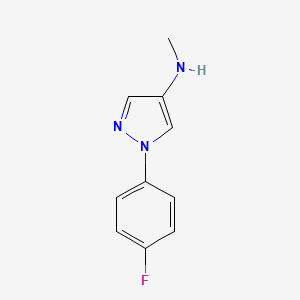![molecular formula C8H10N2OS B8588941 (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol](/img/structure/B8588941.png)
(3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol
Overview
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol is a heterocyclic compound that features a unique structure combining a pyridine ring with a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloromethylpyridine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine: Similar structure but with an oxygen atom instead of sulfur.
2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains an oxazinone ring instead of a thiazine ring.
Uniqueness
3,4-Dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol is unique due to the presence of both a pyridine and a thiazine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2OS |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-ylmethanol |
InChI |
InChI=1S/C8H10N2OS/c11-5-6-1-2-7-8(10-6)9-3-4-12-7/h1-2,11H,3-5H2,(H,9,10) |
InChI Key |
KZAUYOARHFOTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1)N=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
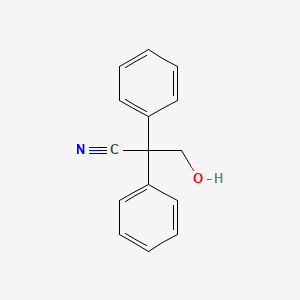
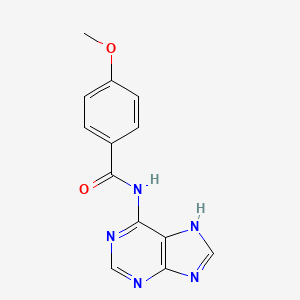
![2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8588872.png)
![3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-](/img/structure/B8588888.png)
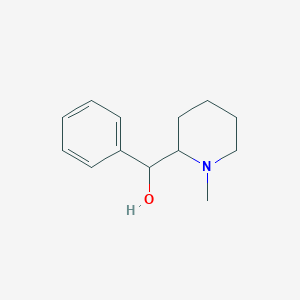
![8-Acetylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8588899.png)
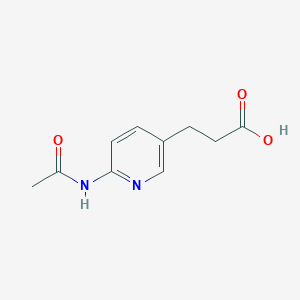

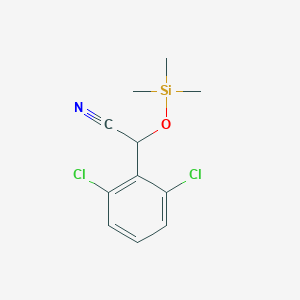
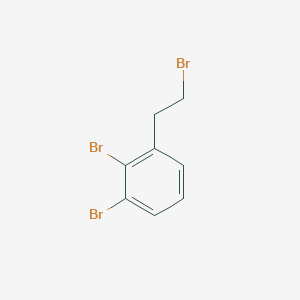

![Ethyl 6-(furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8588963.png)
